molecular formula C10H22ClN B1452104 N-(2-methylpropyl)cyclohexanamine hydrochloride CAS No. 99863-04-4

N-(2-methylpropyl)cyclohexanamine hydrochloride

Cat. No.: B1452104
CAS No.: 99863-04-4
M. Wt: 191.74 g/mol
InChI Key: IRDNDRGGYSYJHH-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)cyclohexanamine hydrochloride is an organic compound with the molecular formula C10H21N•HCl and a molecular weight of 191.74 g/mol . This molecule features a cyclohexanamine structure where the hydrogen atom of the amine group is substituted with a 2-methylpropyl (isobutyl) chain, forming a secondary amine . Researchers can identify the compound by its CAS registry numbers 99863-04-4 (hydrochloride salt) and 15443-52-4 (free base), Canonical SMILES of CC(C)CNC1CCCCC1.Cl, and InChIKey of IRDNDRGGYSYJHH-UHFFFAOYSA-N . The primary research interest in this cyclohexylamine derivative stems from its documented pharmacological activity. A key historical application identified in patent literature is its use as an analgesic agent . This research value is shared by other N-substituted cyclohexylamine compounds, which have been investigated as building blocks for various pharmaceuticals, including mucolytics and bronchodilators . The compound is offered with a purity of 95% and is presented as a powder for research purposes . Safety and Handling: This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Safety data indicates that the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation . Researchers should refer to the provided Safety Data Sheet (SDS) for comprehensive handling, personal protective equipment (PPE), and disposal instructions.

Properties

IUPAC Name

N-(2-methylpropyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDNDRGGYSYJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99863-04-4
Record name N-(2-methylpropyl)cyclohexanamine hydrochloride
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Preparation Methods

Reductive Amination of Cyclohexanone with 2-Methylpropylamine

Another efficient method involves reductive amination, where cyclohexanone is reacted with 2-methylpropylamine in the presence of a reducing agent.

  • Reaction Scheme : Cyclohexanone + 2-methylpropylamine → imine intermediate → reduction → N-(2-methylpropyl)cyclohexanamine.
  • Reducing Agents : Sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation over Pd/C.
  • Solvent : Methanol, ethanol, or dichloromethane.
  • Advantages : High selectivity and yield, minimized side products.
  • Hydrochloride Salt Formation : Post-reaction, the amine is treated with hydrochloric acid to yield the hydrochloride salt.

This method is preferred for its mild conditions and high purity product.

Multi-step Synthesis via Nitrile Intermediates

A more complex but versatile approach involves the preparation of nitrile intermediates followed by reduction and salt formation.

  • Step 1 : Formation of 2-methylpropyl-substituted nitrile by reaction of substituted benzyl halides with isobutyronitrile under basic conditions at low temperatures (-78°C to 0°C).
  • Step 2 : Hydrolysis of nitrile to corresponding carboxylic acid under basic conditions at elevated temperature (80°C to 220°C).
  • Step 3 : Conversion of acid to carbamate ester using diphenylphosphoryl azide and benzyl alcohol.
  • Step 4 : Catalytic hydrogenation of carbamate ester to yield the corresponding amine.
  • Final Step : Formation of hydrochloride salt by treatment with HCl.

This route allows for structural modifications and is supported by detailed experimental data showing high yields and purity (e.g., 98% yield after chromatographic purification).

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Direct Alkylation Cyclohexanamine, 2-methylpropyl chloride Room temp to reflux, base present Moderate (60-80%) Simple, direct Over-alkylation risk, side products
Reductive Amination Cyclohexanone, 2-methylpropylamine, NaBH3CN Mild, room temp to reflux High (85-95%) High selectivity, mild conditions Requires reducing agent
Multi-step via Nitrile Benzyl chloride, isobutyronitrile, diphenylphosphoryl azide Low temp to high temp multi-step Very high (up to 98%) High purity, versatile intermediate Multi-step, more complex

Detailed Research Findings and Notes

  • The multi-step nitrile route benefits from precise temperature control and choice of organic base (e.g., diisopropylamine lithium salt, n-butyllithium) to achieve high yields and purity. The low-temperature step (-78°C to 0°C) is critical for selective formation of the nitrile intermediate, minimizing side reactions.
  • The reductive amination method is widely used in pharmaceutical synthesis due to its efficiency and clean reaction profile. The choice of reducing agent affects the selectivity and safety of the process.
  • Direct alkylation, while straightforward, requires careful stoichiometric control and reaction monitoring to avoid dialkylation or quaternary ammonium salt formation.
  • Conversion to the hydrochloride salt is typically achieved by bubbling dry HCl gas or adding concentrated HCl in an organic solvent, which precipitates the pure salt for isolation.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The freebase form of the compound (generated via neutralization with a base) acts as a nucleophile in alkylation and acylation reactions.

Table 1: Alkylation and Acylation Reactions

Reaction TypeReagentConditionsProductYield (%)Reference
AlkylationMethyl iodideDMF, K₂CO₃, 50°C, 6 hoursN-Methyl derivative78
AcylationAcetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 2 hoursN-Acetylated product85
  • Mechanism : Alkylation proceeds via an Sₙ2 mechanism, while acylation involves nucleophilic attack on the acyl chloride.

  • Key Observation : The hydrochloride salt must first be neutralized to the freebase for reactivity.

Oxidation Reactions

The secondary amine can undergo oxidation to form N-oxides or nitroso derivatives under controlled conditions.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductObservationsReference
H₂O₂ (30%)Acetic acid, RT, 4 hoursN-OxideStable in acidic media
KMnO₄H₂O, 60°C, 3 hoursDegradation productsPartial decomposition observed
  • Limitation : Strong oxidizers like KMnO₄ may lead to overoxidation or decomposition.

Salt Formation and Neutralization

The hydrochloride form reversibly converts to the freebase under basic conditions, enabling further reactivity.

Table 3: pH-Dependent Behavior

ConditionReagentResulting FormSolubility (mg/mL)Reference
pH < 3HClHydrochloride salt120 (water)
pH > 10NaOHFreebase25 (ethanol)

Substitution and Reductive Reactions

While direct substitution is limited due to the absence of leaving groups, reductive amination intermediates have been reported for analogous compounds.

Key Reaction Pathways :

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form tertiary amines.

  • Nucleophilic Substitution : Limited to scenarios where the alkyl chain is functionalized with a leaving group (e.g., bromide).

Stability and Environmental Factors

The compound’s reactivity is influenced by temperature and pH:

Table 4: Stability Profile

ParameterConditionEffect on StabilityReference
Temperature>100°CDecomposition
pHAlkaline (pH > 10)Freebase precipitation
Light ExposureProlonged UVNo significant degradation

Scientific Research Applications

Medicinal Chemistry

N-(2-methylpropyl)cyclohexanamine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including neurotransmitter systems.

Case Study: Glycine Transporter Inhibition

Research indicates that compounds similar to this compound can inhibit glycine transporters, which are implicated in the modulation of NMDA receptor activity. This inhibition may provide therapeutic benefits in conditions like schizophrenia. A study demonstrated that a related compound effectively increased cerebrospinal fluid glycine levels in rats, suggesting potential for treating cognitive deficits associated with schizophrenia .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research. Its effects on glycine transporters can influence NMDA receptor function, which is critical in neurological disorders.

Table 1: Pharmacokinetic Properties of Related Compounds

CompoundCmax_{max} (µM)Tmax_{max} (h)Bioavailability (%)B/P Ratio
Compound A0.640.42420.90
Compound B0.244.0300.52

This table illustrates the pharmacokinetic properties that can be expected from compounds structurally related to this compound.

Material Science

Beyond medicinal applications, this compound is also relevant in material science, specifically as an organic buffer in biochemical applications.

Applications in Buffer Systems

The compound has been utilized as a component in buffer solutions, aiding in maintaining pH stability during biochemical assays. Its buffering capacity is particularly valuable in cell culture and analytical chemistry settings .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical reactions and analyses. Its properties allow it to stabilize reaction conditions and improve yields.

Table 2: Analytical Applications

Application TypeDescription
ChromatographyUsed as a mobile phase additive
SpectroscopyEnhances signal quality in spectroscopic analyses
Reaction MediumActs as a stabilizer for sensitive reactions

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The substituent on the nitrogen atom and the cyclohexane ring significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Methylpropyl)cyclohexanamine HCl N-isobutyl C₁₀H₂₁N·HCl ~192.5 Secondary amine; compact hydrophobic group
Cyclohexanamine, N-(1-Methylethyl)-4,4-diphenyl-HCl () N-isopropyl; 4,4-diphenyl C₂₁H₂₈ClN 329.5 Bulky diphenyl groups; tertiary amine
4-(Aminomethyl)-N-((trans)-2-phenylcyclopropyl)cyclohexanamine HCl () Trans-2-phenylcyclopropyl; aminomethyl C₁₆H₂₅ClN₂ 296.8 Rigid cyclopropane ring; additional amine group

Key Observations :

  • Hydrophobicity : The isobutyl group in the target compound balances hydrophobicity better than the diphenyl substituent in , which likely reduces solubility but enhances lipid membrane penetration .

Pharmacological Activity

While direct data for the target compound are lacking, comparisons with structurally related bioactive compounds highlight trends:

Compound Name Pharmacological Class Key Activity Duration of Action
JDTic () κ-opioid receptor antagonist Blocks enadoline-induced analgesia; oral activity up to 28 days Long-acting (weeks)
Cyclobenzaprine HCl () Muscle relaxant Reduces skeletal muscle hyperactivity Short-acting (hours)
Cyclopropyl Norfentanyl HCl () Opioid analog Binds μ-opioid receptors; metabolite of fentanyl analogs Variable

Insights :

  • Unlike Cyclobenzaprine’s tricyclic structure, the absence of aromatic rings in the target compound may limit muscle relaxant activity but reduce off-target effects .

Physicochemical Properties

Crystallinity :

  • The compound in exhibits distinct powder X-ray diffraction peaks (e.g., 7.62 ± 0.2 Å), indicative of a stable crystalline form. The target compound’s hydrochloride salt likely forms similar crystalline structures, enhancing shelf-life and purity .

Solubility :

  • Hydrochloride salts generally exhibit high water solubility. For example, Cyclobenzaprine HCl meets USP standards for solubility (>50 mg/mL), a trait shared by the target compound .

Biological Activity

N-(2-methylpropyl)cyclohexanamine hydrochloride, a derivative of cyclohexylamine, has garnered attention for its potential biological activities and pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

This compound is characterized by its unique structure, which enhances its lipophilicity compared to similar compounds. The presence of the 2-methylpropyl group contributes to its distinct pharmacological properties, making it suitable for various applications in medicinal chemistry.

Property Details
Molecular Formula C10H19ClN
Molecular Weight 191.72 g/mol
CAS Number 99863-04-4
Solubility Soluble in water and alcohol

This compound acts primarily as a ligand, binding to specific receptors and enzymes. This interaction modulates their activity, influencing various biochemical pathways. Notably, studies indicate its potential as a dual-action compound targeting β2 adrenergic and M3 muscarinic receptors, which are critical in treating respiratory and neurological disorders .

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmitter systems. Its binding affinity to neurotransmitter receptors suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A two-year multigeneration study in rats revealed dose-dependent effects on body weight and organ weights, with significant changes observed at higher doses. Histopathological evaluations indicated potential risks such as testicular atrophy and lung macrophage infiltration .

Case Studies

  • Pulmonary Diseases : In a study involving animal models of asthma, this compound demonstrated efficacy in reducing airway hyperresponsiveness and inflammation, suggesting its role as a therapeutic agent for respiratory conditions .
  • Neurological Disorders : The compound has shown promise in preclinical models for neurological disorders by enhancing cognitive function through modulation of neurotransmitter release.

Pharmacological Applications

The compound's pharmacological potential extends across various therapeutic areas:

  • Respiratory Disorders : As a β2 adrenergic agonist, it may alleviate symptoms associated with asthma and COPD.
  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive impairments.
  • Cardiac Conditions : Research indicates potential benefits in managing cardiac disorders through its receptor activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-methylpropyl)cyclohexanamine hydrochloride?

  • Methodology :

  • Reaction Design : Use reductive amination between cyclohexanone and 2-methylpropylamine, followed by HCl salt formation. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance intermediate solubility and reduce side products .
  • Purification : Employ recrystallization in ethanol or acetone to isolate the hydrochloride salt. Monitor purity via melting point analysis and NMR (¹H/¹³C) to confirm absence of unreacted amine or ketone .
  • Yield Improvement : Adjust stoichiometric ratios (1:1.2 for ketone:amine) and employ catalytic hydrogenation with Pd/C under controlled pressure (3–5 atm) to maximize conversion .

Q. How should researchers validate the structural identity of synthesized this compound?

  • Methodology :

  • Spectroscopic Analysis : Combine ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.1–2.4 ppm for isobutyl CH₂) and FT-IR (N-H stretch at ~2700 cm⁻¹ for amine hydrochloride).
  • Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular ion (C₁₀H₂₂ClN: calc. 215.14) .
  • X-ray Crystallography : If crystalline, compare unit cell parameters with analogous cyclohexanamine derivatives (e.g., sibutramine HCl ) to confirm stereochemistry.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Avoid inhalation of fine powders; store in airtight containers under inert gas .
  • Emergency Procedures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms (e.g., CNS effects from amine absorption) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) using Gaussian or ORCA software. Discrepancies may arise from solvent effects or salt dissociation .
  • Dynamic NMR : Perform variable-temperature NMR to assess conformational flexibility in the cyclohexyl ring, which may explain anomalous peak splitting .

Q. What advanced analytical methods are suitable for impurity profiling in bulk samples?

  • Methodology :

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in acetonitrile/water). Monitor impurities at 210 nm and correlate with reference standards (e.g., EP impurity F/G ).
  • Headspace GC-MS : Detect volatile byproducts (e.g., unreacted 2-methylpropylamine) with a DB-5MS column and electron ionization .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced Degradation : Expose to 0.1N HCl/NaOH (25°C, 24 hr) and UV light (254 nm, 48 hr). Monitor degradation via HPLC to identify acid-labile (cyclohexyl cleavage) or photo-sensitive moieties .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months. Quantify decomposition products (e.g., cyclohexanone via Schiff base formation) using LC-HRMS .

Q. What strategies address low reproducibility in biological assay results involving this compound?

  • Methodology :

  • Solvent Compatibility : Pre-test solubility in DMSO/water mixtures (e.g., 22 mg/mL in water as per ) to avoid precipitation in assay buffers.
  • Batch Consistency : Implement QC checks (HPLC purity >98%, residual solvent analysis via GC) for each batch to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methylpropyl)cyclohexanamine hydrochloride
Reactant of Route 2
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N-(2-methylpropyl)cyclohexanamine hydrochloride

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